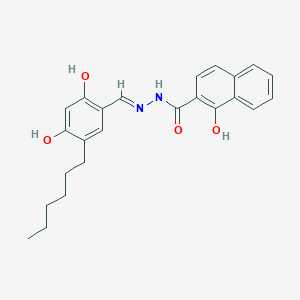

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide, also known as HDN, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. HDN belongs to the family of naphthohydrazide derivatives, which have been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

R1R2C=NNH2 \text{R}_1\text{R}_2\text{C}= \text{NNH}_2 R1R2C=NNH2

functional group. They are related to ketones and aldehydes by the replacement of the oxygen with the–NNH2 \text{–NNH}_2 –NNH2

group .Antioxidant Activity

Hydrazones are known for their antioxidant properties. The compound could potentially be used to scavenge free radicals, which are harmful to biological systems. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones makes them valuable in the treatment of chronic inflammation. By modulating inflammatory pathways, they can be used to treat conditions like arthritis, asthma, and bowel diseases. The specific structure of this compound, with its hexyl and dihydroxy substitutions, may offer unique advantages in this application .

Antimicrobial Activity

Hydrazones exhibit a broad spectrum of antimicrobial activity. This particular compound could be explored for its efficacy against bacterial strains, especially given that certain hydrazones have shown potent antibacterial activities. This application is critical in the era of antibiotic resistance .

Antifungal Activity

Similar to their antibacterial properties, hydrazones can also possess antifungal activities. The compound could be investigated for its use in treating fungal infections, which are a significant concern in immunocompromised patients .

Enzyme Inhibition

Hydrazones can act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase, which is a target for treating cognitive impairments in neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier and its enzyme inhibition properties could be pivotal in developing new treatments .

Nucleophilicity Applications

The nucleophilic nature of hydrazones allows them to participate in various chemical reactions, such as the Mannich reaction, coupling reactions, and halogenations. This reactivity can be harnessed in synthetic chemistry for creating complex molecules .

Drug Design and Discovery

The structural flexibility and reactivity of hydrazones make them suitable candidates for drug design. They can be used as scaffolds in the development of novel therapeutic agents, particularly due to their ability to interact with various biological targets .

Pharmacological Evaluation

Hydrazones, including the compound , can be evaluated for their pharmacological effects using in vitro models. This helps in assessing their therapeutic potential and safety profile before moving on to clinical trials .

Eigenschaften

IUPAC Name |

N-[(E)-(5-hexyl-2,4-dihydroxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-2-3-4-5-9-17-13-18(22(28)14-21(17)27)15-25-26-24(30)20-12-11-16-8-6-7-10-19(16)23(20)29/h6-8,10-15,27-29H,2-5,9H2,1H3,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYQAAZNHRLMQJ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)